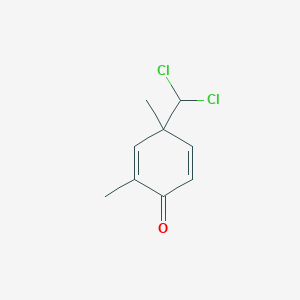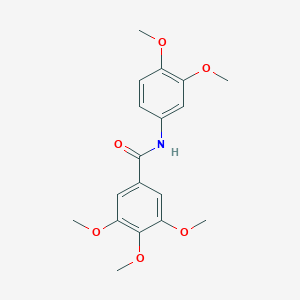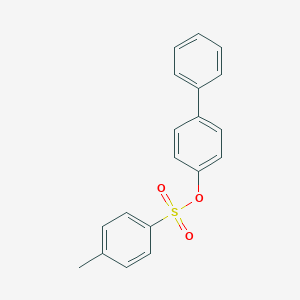
Biphenyl-4-yl 4-methylbenzenesulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Biphenyl-4-yl 4-methylbenzenesulfonate is a chemical compound that has been used in various scientific research studies due to its unique properties. This compound is also known as BMS and has been synthesized using different methods. The purpose of
Mécanisme D'action
The mechanism of action of biphenyl-4-yl 4-methylbenzenesulfonate is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes that are involved in the inflammatory response. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Effets Biochimiques Et Physiologiques
Biphenyl-4-yl 4-methylbenzenesulfonate has been shown to have both biochemical and physiological effects. It has been shown to reduce inflammation in animal models, and has been shown to have anti-tumor effects in vitro. BMS has also been shown to have a low toxicity profile, making it a promising candidate for further research.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using biphenyl-4-yl 4-methylbenzenesulfonate in lab experiments is its low toxicity profile. This makes it a safe and effective reagent for use in various applications. However, one of the limitations of using BMS is its low solubility in water. This can make it difficult to use in certain experiments, and may require the use of organic solvents.
Orientations Futures
There are several future directions for research involving biphenyl-4-yl 4-methylbenzenesulfonate. One potential direction is the development of new drugs and pharmaceuticals based on BMS. Another direction is the investigation of its potential as an anti-tumor agent. Further research is also needed to fully understand its mechanism of action and its potential applications in various fields of science.
Conclusion
In conclusion, biphenyl-4-yl 4-methylbenzenesulfonate is a unique chemical compound that has been used in various scientific research studies. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have all been discussed in this paper. Further research is needed to fully understand the potential applications of BMS in various fields of science.
Méthodes De Synthèse
Biphenyl-4-yl 4-methylbenzenesulfonate can be synthesized using different methods. One of the most common methods is the reaction of biphenyl-4-ol with 4-methylbenzenesulfonyl chloride in the presence of a base. This method is known as the Mitsunobu reaction. Another method involves the reaction of biphenyl-4-ol with 4-methylbenzenesulfonyl chloride in the presence of a catalyst, such as triethylamine.
Applications De Recherche Scientifique
Biphenyl-4-yl 4-methylbenzenesulfonate has been widely used in various scientific research applications. One of the most common applications is in the field of organic chemistry, where it is used as a reagent for the synthesis of other compounds. BMS has also been used in the development of new drugs and pharmaceuticals. It has been shown to have anti-inflammatory and anti-tumor properties, making it a potential candidate for cancer treatment.
Propriétés
Numéro CAS |
76996-40-2 |
|---|---|
Nom du produit |
Biphenyl-4-yl 4-methylbenzenesulfonate |
Formule moléculaire |
C19H16O3S |
Poids moléculaire |
324.4 g/mol |
Nom IUPAC |
(4-phenylphenyl) 4-methylbenzenesulfonate |
InChI |
InChI=1S/C19H16O3S/c1-15-7-13-19(14-8-15)23(20,21)22-18-11-9-17(10-12-18)16-5-3-2-4-6-16/h2-14H,1H3 |
Clé InChI |
CBYZELXTVBROSO-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC2=CC=C(C=C2)C3=CC=CC=C3 |
SMILES canonique |
CC1=CC=C(C=C1)S(=O)(=O)OC2=CC=C(C=C2)C3=CC=CC=C3 |
Autres numéros CAS |
76996-40-2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



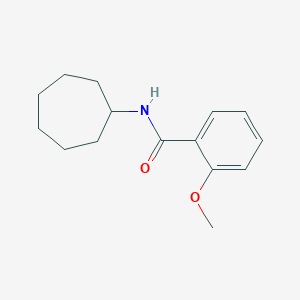
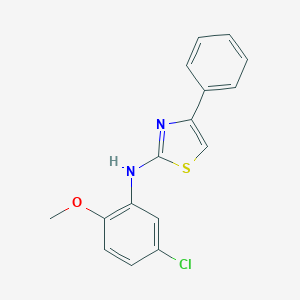
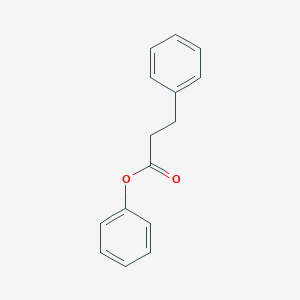
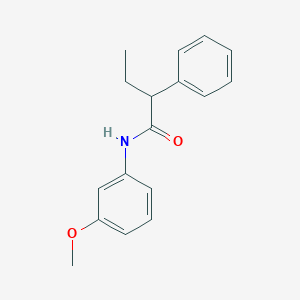
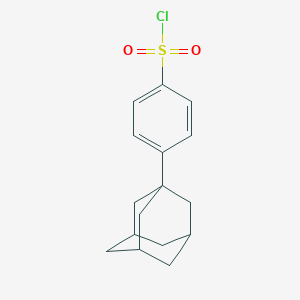
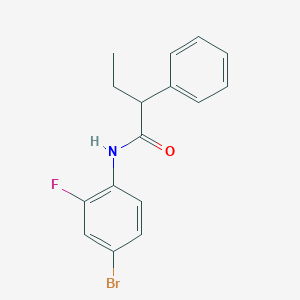
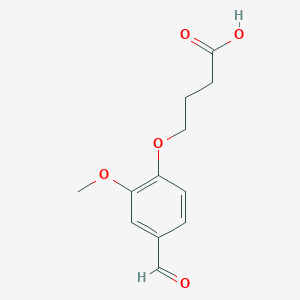
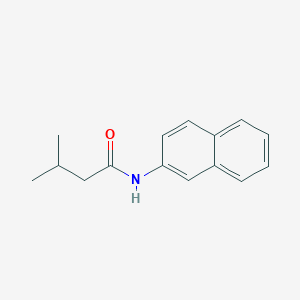
![2-[[(2S)-1-methylpyrrolidin-2-yl]methyl]-1,3-dihydroisoindole](/img/structure/B184515.png)
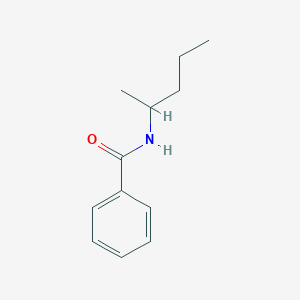
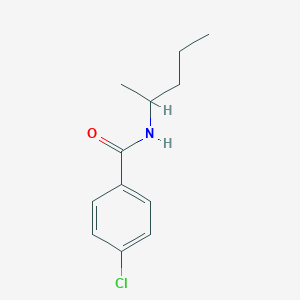
![1-Cyclopropyl-6-fluoro-8-methoxy-7-[3-(methylaminomethyl)pyrrolidin-1-yl]-4-oxoquinoline-3-carboxylic acid](/img/structure/B184519.png)
